molecular formula C22H17BrN4O3S B6001572 2-[2-((E)-2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE

2-[2-((E)-2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE

Cat. No.: B6001572
M. Wt: 497.4 g/mol
InChI Key: JQCZRCJLRAFTQX-ZMOGYAJESA-N
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Description

2-[2-((E)-2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE is a complex organic compound with a unique structure that includes a bromophenyl group, a furan ring, a thiazolone ring, and a phenylacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-((E)-2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the key intermediates, such as the bromophenyl-furan derivative and the thiazolone ring. These intermediates are then coupled under specific conditions to form the final product. Common reagents used in these reactions include hydrazine derivatives, thionyl chloride, and various catalysts to facilitate the coupling reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.

Chemical Reactions Analysis

Types of Reactions

2-[2-((E)-2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

    Substitution: The bromophenyl group can undergo nucleophilic or electrophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to enhance reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while substitution reactions could introduce new aromatic or aliphatic groups.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or inhibitor in biochemical assays.

    Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Possible applications in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[2-((E)-2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would depend on the specific biological context and the nature of the interactions with the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2-[2-((E)-2-{(E)-1-[5-(4-CHLOROPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE: Similar structure but with a chlorophenyl group instead of a bromophenyl group.

    2-[2-((E)-2-{(E)-1-[5-(4-METHOXYPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE: Contains a methoxyphenyl group instead of a bromophenyl group.

Uniqueness

The presence of the bromophenyl group in 2-[2-((E)-2-{(E)-1-[5-(4-BROMOPHENYL)-2-FURYL]METHYLIDENE}HYDRAZONO)-4-OXO-1,3-THIAZOLAN-5-YL]-N~1~-PHENYLACETAMIDE may confer unique properties, such as enhanced reactivity or specific interactions with biological targets, compared to its analogs with different substituents.

Properties

IUPAC Name

2-[(2E)-2-[(E)-[5-(4-bromophenyl)furan-2-yl]methylidenehydrazinylidene]-4-oxo-1,3-thiazolidin-5-yl]-N-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17BrN4O3S/c23-15-8-6-14(7-9-15)18-11-10-17(30-18)13-24-27-22-26-21(29)19(31-22)12-20(28)25-16-4-2-1-3-5-16/h1-11,13,19H,12H2,(H,25,28)(H,26,27,29)/b24-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JQCZRCJLRAFTQX-ZMOGYAJESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)NC(=NN=CC3=CC=C(O3)C4=CC=C(C=C4)Br)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)NC(=O)CC2C(=O)N/C(=N\N=C\C3=CC=C(O3)C4=CC=C(C=C4)Br)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H17BrN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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